HDMBOA-Glc

CAS No.: 113565-33-6

Cat. No.: VC1947845

Molecular Formula: C16H21NO10

Molecular Weight: 387.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113565-33-6 |

|---|---|

| Molecular Formula | C16H21NO10 |

| Molecular Weight | 387.34 g/mol |

| IUPAC Name | 4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |

| Standard InChI Key | UOASSFRPBORTCT-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |

| Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |

| Melting Point | 143-145°C |

Introduction

Chemical Structure and Properties

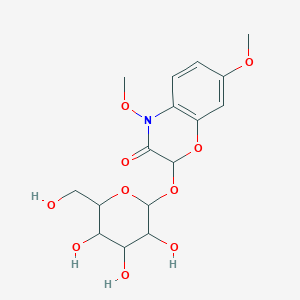

HDMBOA-Glc is a glycoside with the molecular formula C16H21NO10 and a molecular weight of 387.34 g/mol . The compound features a benzoxazinone core structure with methoxy groups at positions 4 and 7, coupled with a glucose moiety. This structure provides both stability and biological activity that contributes to its defensive properties.

Physical and Chemical Characteristics

The physical and chemical properties of HDMBOA-Glc provide insights into its behavior in biological systems:

Structural Identifiers

For analytical and database purposes, HDMBOA-Glc is represented by several structural identifiers:

-

SMILES: COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC

-

InChI: InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3

Biosynthesis and Metabolism

HDMBOA-Glc is primarily formed through the methylation of DIMBOA-Glc (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside), a process that enhances its defensive properties.

Enzymatic Conversion

The conversion of DIMBOA-Glc to HDMBOA-Glc is catalyzed by specific O-methyltransferases. Three genes have been identified in maize that potentially encode this enzymatic activity:

These genes show more than 40% amino acid sequence identity to Benzoxazinoneless7 (BX7), a known enzyme in the DIMBOA-Glc biosynthesis pathway .

Genetic Regulation

Research on maize has revealed that genetic factors significantly influence HDMBOA-Glc production. Studies comparing different maize lines (B73 and CML322) demonstrated that:

-

The CML322 allele in bin 1.04 increased HDMBOA-Glc content by approximately 1200 μg/g fresh weight relative to the B73 allele

-

High HDMBOA-Glc content is dominant in F1 progeny from B73 × CML322 crosses

-

A quantitative trait locus (QTL) for DIMBOA-Glc content is located on Chromosome 1

-

DIMBOA-Glc and HDMBOA-Glc concentrations are negatively correlated

These findings suggest that plants with constitutively higher DIMBOA-Glc methyltransferase activity produce more HDMBOA-Glc, enhancing their defense capabilities.

Role in Plant Defense Mechanisms

HDMBOA-Glc serves as a critical component in plant immunity against herbivores and pathogens. Its elevated presence is directly linked to enhanced resistance against various pests.

Aphid Resistance

Research has demonstrated a direct relationship between HDMBOA-Glc levels and aphid resistance. A quantitative trait locus (QTL) for HDMBOA-Glc production colocalizes with an aphid resistance QTL, indicating that this compound plays a significant role in deterring aphid feeding .

Apoplastic Accumulation

When plants are infested by aphids such as Rhopalosiphum padi, HDMBOA-Glc accumulates in the apoplast (the extracellular space within plant tissues). This targeted accumulation is part of the plant's innate immune response to combat herbivory .

Variation Across Plant Varieties

HDMBOA-Glc levels vary significantly across different wheat varieties, highlighting genetic diversity in defense compound production:

| Wheat Varieties/Lines | HDMBOA-Glc Levels (μg/g) |

|---|---|

| 98-10-30 | 157.03 ± 14.73 a |

| XY22-5 | 140.39 ± 10.26 ab |

| XY6 | 67.10 ± 9.72 bcd |

| XN979 | 63.03 ± 4.97 abc |

| TM-47 | 48.93 ± 9.35 bcde |

| 98-10-19 | 43.20 ± 6.88 cdef |

| MX169 | 37.64 ± 3.93 cdef |

| XY22-3 | 28.38 ± 6.46 defg |

| S122 | 23.84 ± 1.11 efg |

| XN1376 | 22.60 ± 0.39 efg |

| TM-39 | 22.33 ± 1.72 fg |

| XY22 | 14.17 ± 1.54 g |

| AK58 | 9.10 ± 0.50 h |

This variation demonstrates the potential for selective breeding to enhance HDMBOA-Glc-mediated pest resistance in crops.

Ecological Interactions and Trophic Relationships

HDMBOA-Glc participates in complex ecological interactions spanning multiple trophic levels, demonstrating the evolutionary arms race between plants, herbivores, and natural enemies.

Sequestration by Specialized Herbivores

The western corn rootworm (Diabrotica virgifera virgifera), a major maize pest, has evolved the ability to sequester HDMBOA-Glc from host plants. These adapted herbivores specifically accumulate this compound and store it for their own defense .

Defense Against Entomopathogenic Nematodes

HDMBOA-Glc provides D. virgifera with protection against entomopathogenic nematodes (EPNs) such as Heterorhabditis bacteriophora and their symbiotic bacteria Photorhabdus luminescens. The compound disrupts EPN infection through multiple mechanisms:

-

HDMBOA-Glc is activated to produce toxic MBOA (2-methoxy-1,3-benzoxazin-4-one) upon predator attack

-

HDMBOA-Glc and its breakdown product MBOA reduce both nematode and bacterial growth

-

Pre-exposure to HDMBOA-Glc suppresses H. bacteriophora infectivity by 50%

-

HDMBOA-Glc increases H. bacteriophora mortality by approximately 10% in vitro

-

HDMBOA-Glc inhibits P. luminescens growth at concentrations starting at 100 μg/g

Multi-level Protection

D. virgifera employs HDMBOA-Glc in a sophisticated defensive strategy:

-

MBOA-Glc (derived from stabilized MBOA) is released in frass and on the exoskeleton as a repellent for host-searching nematodes

-

HDMBOA-Glc is activated to produce MBOA, reducing the growth of symbiotic bacteria injected by EPNs

-

HDMBOA-Glc and its reactivation products directly kill EPNs, reducing the infectiveness of emerging infective juveniles

This multi-faceted approach demonstrates how sequestered plant compounds can be repurposed by adapted herbivores to defend against their own natural enemies.

Analytical Detection Methods

HDMBOA-Glc can be identified and quantified using various analytical techniques, particularly mass spectrometry. The predicted collision cross section data aids in its identification in complex biological samples:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 388.12383 | 186.6 |

| [M+Na]+ | 410.10577 | 195.6 |

| [M+NH4]+ | 405.15037 | 189.1 |

| [M+K]+ | 426.07971 | 195.0 |

| [M-H]- | 386.10927 | 187.8 |

| [M+Na-2H]- | 408.09122 | 184.4 |

| [M]+ | 387.11600 | 187.7 |

| [M]- | 387.11710 | 187.7 |

High-performance liquid chromatography (HPLC) coupled with targeted mass spectrometry analysis has been effectively used to detect and quantify HDMBOA-Glc in plant tissues, apoplastic extracts, and insect samples .

Agricultural and Research Implications

HDMBOA-Glc has significant implications for agricultural research and crop protection strategies, offering potential pathways for enhancing natural pest resistance.

Breeding for Enhanced Resistance

The discovery that high HDMBOA-Glc content is dominant in certain maize crosses suggests promising opportunities for breeding programs. By identifying and incorporating alleles that promote HDMBOA-Glc production, breeders could develop crop varieties with improved natural resistance to pests .

Metabolic Engineering

Understanding the genes involved in HDMBOA-Glc biosynthesis (Bx10a, Bx10b, and Bx10c) provides targets for metabolic engineering approaches. Modifying the expression of these genes could potentially enhance HDMBOA-Glc production in crop plants, contributing to sustainable pest management strategies .

Ecological Considerations

The complex interactions involving HDMBOA-Glc across multiple trophic levels highlight the importance of considering ecological consequences when manipulating plant defense compounds. While increased HDMBOA-Glc may enhance resistance against certain pests, it might also select for herbivores capable of sequestering and repurposing these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume